

Cys-Penetratin: A Technical Guide to a Potent Cell-Penetrating Peptide

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Compound of Interest

Compound Name: Cys-Penetratin

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Abstract

Cys-Penetratin is a potent, cysteine-modified cell-penetrating peptide (CPP) that has demonstrated significant promise as a vector for intracellular drug delivery. This technical guide provides a comprehensive overview of **Cys-Penetratin**, including its amino acid sequence, physicochemical properties, and mechanisms of cellular uptake. Detailed experimental protocols for its synthesis, purification, and characterization, as well as methods for evaluating its cellular uptake and cytotoxicity, are presented. Furthermore, this guide summarizes available quantitative data on its efficacy and outlines the key cellular pathways involved in its internalization.

Introduction

Cell-penetrating peptides are a class of short peptides capable of traversing cellular membranes and delivering a wide range of cargo molecules, including small molecules, nucleic acids, and proteins, into the cell interior.[1] Penetratin, a 16-amino acid peptide derived from the Antennapedia homeodomain of *Drosophila*, is one of the most well-characterized CPPs.[2] **Cys-Penetratin** is a derivative of Penetratin that includes a cysteine residue, which can be utilized for site-specific conjugation of cargo molecules or for forming dimers to enhance delivery efficiency.[3]

Cys-Penetratin: Core Properties

The fundamental characteristics of **Cys-Penetratin** are crucial for understanding its function and application.

Amino Acid Sequence

The amino acid sequence of **Cys-Penetratin** is:

Cys-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys[4]

This sequence can be represented in single-letter code as: CRQIKIWFQNRRMKWKK.[4]

Physicochemical Properties

The physicochemical properties of **Cys-Penetratin** are summarized in the table below. These properties are critical for its interaction with cell membranes and its overall efficacy as a delivery vector.

Property	Value	Reference
Molecular Formula	C ₁₀₇ H ₁₇₃ N ₃₅ O ₂₁ S ₂	[4]
Molecular Weight	2349.87 g/mol	[4]
Purity	>95% (typically)	[4]

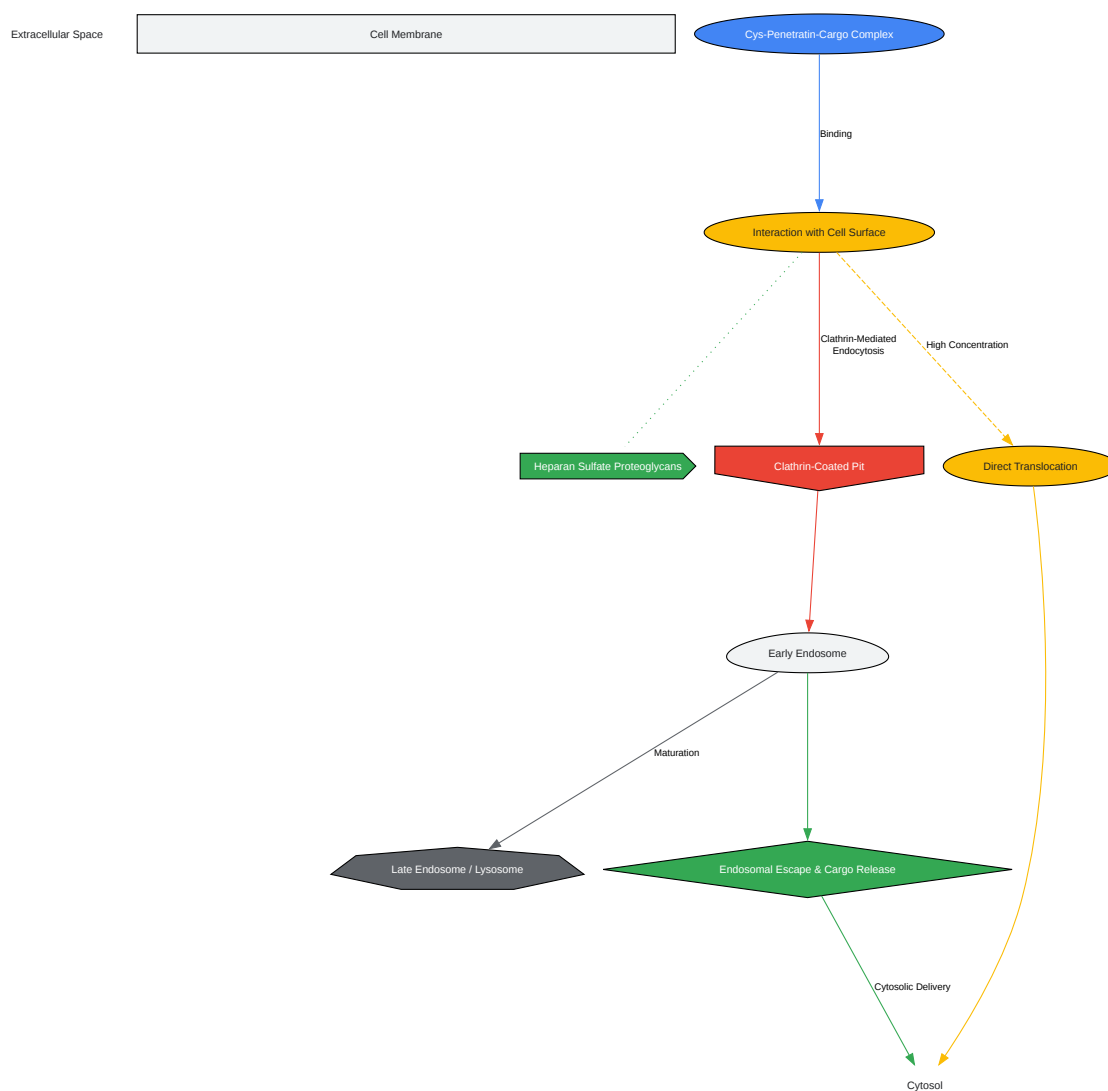
Mechanism of Cellular Uptake

The cellular uptake of Penetratin and its derivatives like **Cys-Penetratin** is a complex process that can occur through multiple pathways, primarily endocytosis.[5] The initial interaction with the cell surface is often mediated by electrostatic interactions with negatively charged heparan sulfates.[6][7] The concentration of the peptide plays a significant role in the dominant uptake mechanism; at lower concentrations, endocytosis is the primary route, while at higher concentrations, direct translocation across the plasma membrane may occur.[5][8]

A study on a variant, [Cys-CPT2,9] penetratin, indicated that its entry into cells is mainly through clathrin-mediated endocytosis. This variant also exhibited an intracellular fluorescence

intensity five times higher than that of the parent Penetratin, suggesting enhanced uptake.

The following diagram illustrates the generalized pathways for the cellular uptake of Penetratin-like peptides.



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Caption: Cellular uptake pathways of **Cys-Penetratin**.

Quantitative Data

While specific quantitative data for **Cys-Penetratin** is limited in publicly available literature, data from its parent peptide, Penetratin, and its variants provide valuable insights into its potential efficacy.

Cellular Uptake Efficiency

A direct quantitative comparison of the cellular uptake of **Cys-Penetratin** with other CPPs is not readily available. However, a study on a modified version, [Cys-CPT2,9] penetratin, showed a 5-fold increase in intracellular fluorescence intensity in HeLa cells compared to the original Penetratin, indicating significantly enhanced uptake.

Further studies have quantified the uptake of Penetratin using MALDI-TOF mass spectrometry, demonstrating its ability to translocate into cells, although with varying efficiencies compared to other homeodomain-derived peptides.[9]

Cytotoxicity

The cytotoxicity of CPPs is a critical parameter for their therapeutic application. While specific IC₅₀ values for **Cys-Penetratin** across a range of cell lines are not published, studies on Penetratin indicate that it has negligible effects on cell proliferation at concentrations up to 50 μ M in HeLa and CHO cells.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and evaluation of **Cys-Penetratin**.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of **Cys-Penetratin**.

Materials:

- Fmoc-L-amino acids (including Fmoc-Cys(Trt)-OH)

- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HATU/DIEA or DIC/Oxyma
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/Dithiothreitol (DDT) (e.g., 94:1:2.5:2.5 v/v/v/w)
- Diethyl ether
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine solution to the resin and shake for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), coupling reagent (e.g., HATU, 3 equivalents), and DIEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.

- Shake for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling.
- Washing: Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the **Cys-Penetratin** sequence.
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Dry the crude peptide pellet.

Peptide Purification and Characterization

Purification by HPLC:

- Dissolve the crude peptide in a minimal amount of Solvent A (e.g., 0.1% TFA in water).
- Inject the solution onto a reverse-phase C18 HPLC column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile).
- Monitor the elution at 220 nm and 280 nm.
- Collect the fractions corresponding to the major peak.

- Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilize the pure fractions to obtain the final peptide powder.

Characterization by Mass Spectrometry:

- Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.

Cellular Uptake Assay (Flow Cytometry)

This protocol describes a method to quantify the cellular uptake of fluorescently labeled **Cys-Penetratin**.

Materials:

- Fluorescently labeled **Cys-Penetratin** (e.g., FITC-labeled)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Flow cytometer

Procedure:

- Seed cells in a multi-well plate and culture until they reach the desired confluency.
- Treat the cells with varying concentrations of the fluorescently labeled **Cys-Penetratin** in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C.
- As a negative control, incubate cells without the peptide.
- After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.
- Detach the cells using Trypsin-EDTA.

- Resuspend the cells in PBS.
- Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.

The following diagram illustrates the general workflow for a cell-penetrating peptide uptake assay using flow cytometry.



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Caption: Workflow for cellular uptake analysis by flow cytometry.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of **Cys-Penetratin** on cell viability.

Materials:

- **Cys-Penetratin**
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with a range of concentrations of **Cys-Penetratin** for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a cytotoxic agent as a positive control.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Conclusion

Cys-Penetratin stands out as a versatile and potent tool for the intracellular delivery of various therapeutic and diagnostic agents. Its cysteine residue offers a convenient handle for cargo conjugation, and its inherent cell-penetrating properties facilitate efficient cellular uptake. The experimental protocols provided in this guide offer a robust framework for the synthesis, purification, and functional evaluation of **Cys-Penetratin**. While further research is needed to fully quantify its efficacy with diverse cargos and in various cell types, the existing data strongly support its potential in advancing the field of drug delivery. Researchers and drug development professionals are encouraged to utilize the information and methodologies presented herein to explore the full therapeutic potential of **Cys-Penetratin**.

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